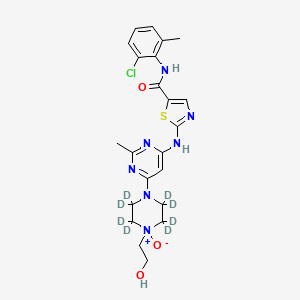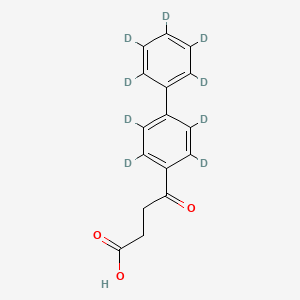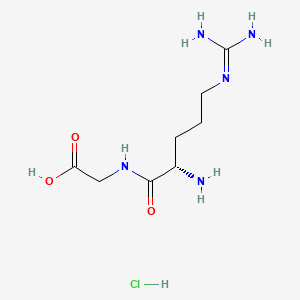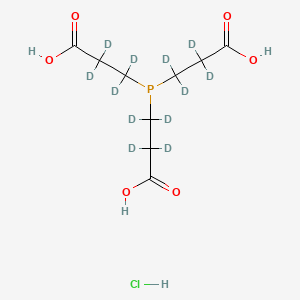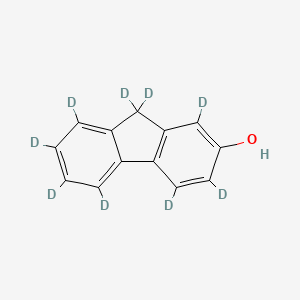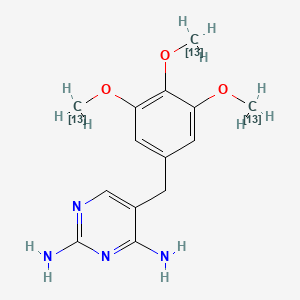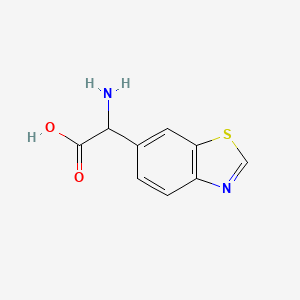
Homoharringtonine-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Homoharringtonine-13C,d3, also known as Cephalotaxine-13C,d3, is a useful deuterated and C13 chemical . It is used in research to induce cancer cells to resemble normal cells . The CAS Number is 26833-87-4 (unlabeled) and the Molecular Weight is 549.63 .
Synthesis Analysis
Homoharringtonine-13C,d3 (HHT) is prepared by a semi-synthetic method from Cephalotaxine, a major alkaloid of Cepahlotaxus species through the formation of α-ketoes . It has been reported that HHT suppresses protein synthesis and has been approved by the US Food and Drug Administration for the treatment of chronic myeloid leukemia .Molecular Structure Analysis
The Molecular Formula of Homoharringtonine-13C,d3 is C28 (13C)H36D3NO9 . It is a deuterated and C13 chemical .Chemical Reactions Analysis
Homoharringtonine (HHT), a protein synthesis inhibitor currently used in AML treatment, was found to overcome the de novo venetoclax resistance in AML . It is hypothesized that protein synthesis suppressed by HHT might overcome venetoclax resistance and account for the synergism between HHT and venetoclax .Physical And Chemical Properties Analysis
The Molecular Weight of Homoharringtonine-13C,d3 is 549.63 . It is a deuterated and C13 chemical .Safety And Hazards
Orientations Futures
Homoharringtonine shows promising activity in hematologic malignancies, with potential for use in treating acute myeloid leukemia, myelodysplastic syndrome, acute promyelocytic leukemia, and chronic myeloid leukemia . It has been reported that Homoharringtonine sensitizes pancreatic cancer to erlotinib by direct targeting and miRNA-130b-3p-mediated EphB4-JAK2-STAT3 axis .
Propriétés
Numéro CAS |
1217626-64-6 |
|---|---|
Nom du produit |
Homoharringtonine-13C,d3 |
Formule moléculaire |
C29H39NO9 |
Poids moléculaire |
549.64 |
InChI |
InChI=1S/C29H39NO9/c1-27(2,33)8-5-10-29(34,16-23(31)36-4)26(32)39-25-22(35-3)15-28-9-6-11-30(28)12-7-18-13-20-21(38-17-37-20)14-19(18)24(25)28/h13-15,24-25,33-34H,5-12,16-17H2,1-4H3/t24-,25-,28+,29-/m1/s1/i3+1D3 |
Clé InChI |
HYFHYPWGAURHIV-UASUQEDRSA-N |
SMILES |
CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |
Synonymes |
Cephalotaxine-13C,d3 4-Methyl (2R)-2-Hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate (Ester); CGX 635-13C,d3 ; Ceflatonin-13C,d3; NSC 141633-13C,d3; Omacetaxine Mepesuccinate-13C,d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



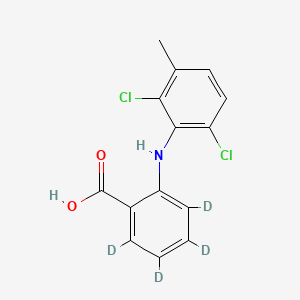
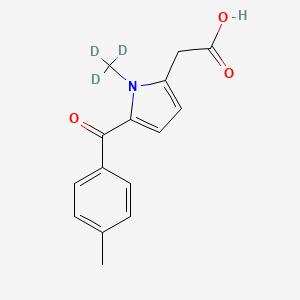
![N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine](/img/structure/B564369.png)
